![molecular formula C16H19N3O2S B5568562 4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)
4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide
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Description
Synthesis Analysis
The synthesis of derivatives similar to "4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide" involves a series of condensation reactions, often yielding compounds with significant biological activities. For instance, derivatives bearing semicarbazide, thiosemicarbazide, and thiophene moieties among others, have been synthesized, highlighting the versatility and the broad scope of chemical modifications possible with this compound's framework (Tumosienė et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds, confirmed via techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry, supports their potential for further chemical manipulation and study. The confirmation of their structure is crucial for understanding the compound's reactivity and biological activity (Tumosienė et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents to yield a multitude of derivatives, each with unique properties and potential applications. For example, the reactions with atmospheric oxygen or hydrogen peroxide can lead to different oxidation products, showcasing the compound's versatility in undergoing chemical transformations (Osmanov et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular structure and the nature of its substituents. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science and pharmaceutical formulation (Yathirajan et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under different conditions, and the potential for further functionalization, are crucial for understanding the compound's utility in chemical synthesis and potential biological applications. The synthesis of derivatives through reactions with various aromatic aldehydes and the exploration of their anticancer activity are examples of how the chemical properties of these compounds can be harnessed for beneficial purposes (Bekircan et al., 2008).
Scientific Research Applications
Antioxidant and Anticancer Activity
A series of novel derivatives bearing various moieties showed significant antioxidant activity, with some compounds exhibiting better performance than ascorbic acid. These compounds were also tested for anticancer activity against human glioblastoma and breast cancer cell lines, revealing varying degrees of cytotoxicity. The most active compound demonstrated notable effectiveness against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antimicrobial Activity
Compounds synthesized from 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester were screened against a panel of 60 cell lines derived from various cancer types, displaying anticancer activity at a fixed dose. The process of synthesizing these compounds involves several steps, including condensation and treatment with aromatic aldehydes to form arylidene hydrazides (Bekircan et al., 2008).
Corrosion Inhibition
Investigations into the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solution indicated high inhibition efficiency. This study utilized gravimetric and electrochemical methods, supported by FESEM, AFM, and XPS analyses, to confirm the formation of protective layers on the mild steel surface. The molecular orbital energy and adsorption behavior were also examined computationally (Paul et al., 2020).
properties
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-8-6-13(7-9-14)17-10-2-5-16(20)19-18-12-15-4-3-11-22-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXAFMBQVKSTRL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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